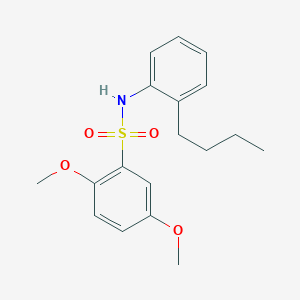![molecular formula C18H16F5NO3S B4834395 isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4834395.png)
isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate
Overview
Description
Isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate, also known as PETT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PETT is a thiophene-based compound that has a pentafluorobenzoyl group attached to it. The compound is synthesized using a multi-step process that involves several chemical reactions.
Mechanism of Action
The exact mechanism of action of isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, studies have suggested that isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate may inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate may induce apoptosis, or programmed cell death, in cancer cells. isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate has also been shown to reduce the production of certain inflammatory cytokines in the body, which may help reduce inflammation. Additionally, isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate has been shown to inhibit the growth of various bacteria and fungi, which may have potential applications in the field of antimicrobial research.
Advantages and Limitations for Lab Experiments
Isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate is also relatively inexpensive compared to other compounds that have similar applications. However, isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate has some limitations for lab experiments. It is a toxic compound and requires special handling and disposal procedures. Additionally, isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate has limited solubility in water, which may limit its applications in certain experiments.
Future Directions
There are several future directions for research on isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate. One potential direction is to study the compound's potential applications in the field of drug delivery. isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate has been shown to have potential as a drug carrier due to its ability to penetrate cell membranes. Another potential direction is to study the compound's potential applications in the field of material science. isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate has been shown to have potential as a building block for the synthesis of new materials. Additionally, further research is needed to fully understand the mechanism of action of isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate and its potential applications in various fields of scientific research.
Scientific Research Applications
Isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body. Additionally, isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate has been studied for its antimicrobial properties and has shown potential in inhibiting the growth of various bacteria and fungi.
properties
IUPAC Name |
propan-2-yl 4-ethyl-5-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F5NO3S/c1-5-8-7(4)28-17(9(8)18(26)27-6(2)3)24-16(25)10-11(19)13(21)15(23)14(22)12(10)20/h6H,5H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOKLPXZAUHFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-phenoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4834319.png)
![N-[3-(methylthio)phenyl]-N'-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4834329.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4834346.png)
![N-{2-chloro-4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4834353.png)
![1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine](/img/structure/B4834358.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4834387.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4834403.png)

![N,N,9-trimethyl-2-(1-methyl-4-nitro-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4834416.png)
![N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide](/img/structure/B4834424.png)
![4-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4834428.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4834431.png)
